molecular formula C5H12ClF2N B2743035 5,5-Difluoropentan-1-amine hydrochloride CAS No. 2470439-60-0

5,5-Difluoropentan-1-amine hydrochloride

Cat. No.: B2743035
CAS No.: 2470439-60-0
M. Wt: 159.6
InChI Key: VLJSRAFBLRYXKI-UHFFFAOYSA-N
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Description

5,5-Difluoropentan-1-amine hydrochloride is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a pentane chain, with an amine group at the first carbon and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropentan-1-amine hydrochloride typically involves the fluorination of a pentane derivative followed by amination. One common method is the reaction of 5,5-difluoropentanal with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines or alkanes .

Scientific Research Applications

5,5-Difluoropentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoropentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the binding affinity of the compound to its targets, leading to increased potency and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoropentan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

5,5-difluoropentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c6-5(7)3-1-2-4-8;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSRAFBLRYXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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